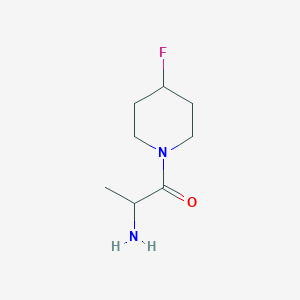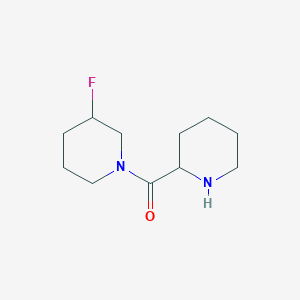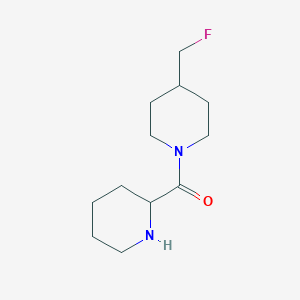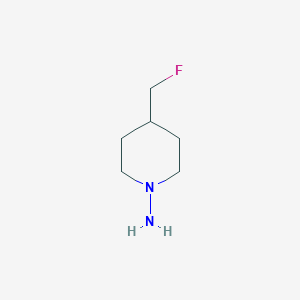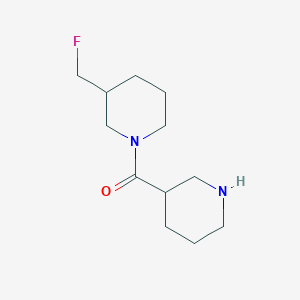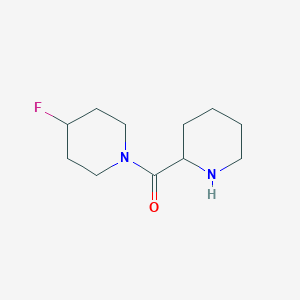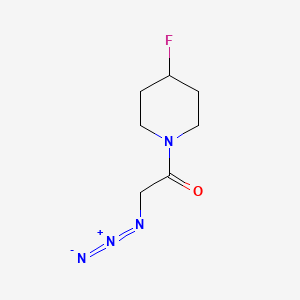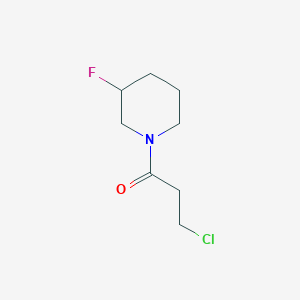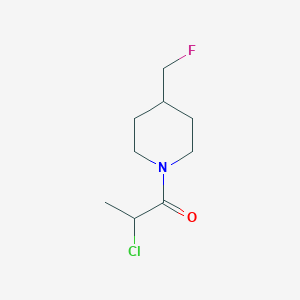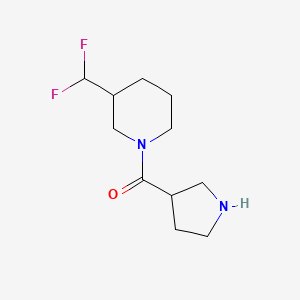
(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A comprehensive study on the pharmacokinetics, metabolism, and excretion of a closely related compound, "(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone" (PF-00734200), reveals its significant potential. This compound, a dipeptidyl peptidase IV inhibitor aimed at treating type 2 diabetes, shows rapid absorption across species (rats, dogs, and humans) with the majority of the dose recovered from urine and feces. The study details its metabolic pathways, including hydroxylation, amide hydrolysis, and glucuronidation, emphasizing the compound's elimination via both metabolism and renal clearance (Sharma et al., 2012).
Synthesis and Chemical Structure
Research into the synthesis of related compounds provides insights into chemical reactions and structures beneficial for developing pharmaceuticals. For instance, the synthesis of "(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone" through a method starting from D-pyroglutaminol showcases an efficient process for creating piperidine and pyridine ring-containing heterocycles. This method, highlighting the introduction of a chiral methyl group and subsequent steps leading to the target compound, signifies advancements in organic synthesis (Zhang et al., 2020).
Antimicrobial Activity
Investigations into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal promising antimicrobial properties. Certain derivatives display significant activity against pathogenic bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents. This research illustrates the compound's capacity to serve as a backbone for generating effective antimicrobial drugs (Mallesha & Mohana, 2014).
Crystal Structure Analysis
Crystal structure and DFT studies of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, underline the importance of structural elucidation in drug development. These studies help in understanding molecular conformations and electronic properties, crucial for designing drugs with desired pharmacological effects (Huang et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)9-2-1-5-15(7-9)11(16)8-3-4-14-6-8/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRMNDZIZPCFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


